2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
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Description
2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a derivative of thieno[2,3-d]thiazole . It is a heterocyclic compound that contains sulfur and nitrogen atoms . This compound is mainly of academic interest .
Synthesis Analysis
The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves several steps. Starting from a bromo compound, a nucleophilic displacement by sodium thiocyanate leads to an intermediate. The nitro group in this intermediate is then reduced with Fe/AcOH to yield the corresponding thiophenamine, which spontaneously cyclizes via intramolecular nucleophilic attack at the carbon of the SCN-group, yielding the amino compound . The amino functionality is then converted under Sandmeyer conditions to give halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .Molecular Structure Analysis
The molecular structure of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
A series of 2-substituted thienothiazoles was available via nucleophilic substitution of the chloro atom in the compound, applying various sulfur, nitrogen, and oxygen nucleophiles . As expected, sulfur nucleophiles gave excellent conversions to the desired products .Future Directions
The future directions for the research and development of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester could involve further exploration of its potential biological activities, particularly its anticancer properties . Additionally, further studies could focus on the structural modification of 2-aminothiazole to pursue potent anticancers .
properties
IUPAC Name |
methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQANGDMVZKDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356232 |
Source
|
Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |
CAS RN |
192879-29-1 |
Source
|
Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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